6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a 4-benzylpiperidin-1-yl group at position 6, a methyl group at position 1, and a 2-methylphenyl substituent on the exocyclic amine (Figure 1). Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds widely explored for their kinase inhibitory activity, particularly in oncology and inflammation research . The benzylpiperidine moiety may enhance lipophilicity and blood-brain barrier penetration, while the 2-methylphenyl group could influence steric interactions in target binding pockets. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (e.g., N-benzyl-1-methyl derivatives) have demonstrated activity against mitogen-activated protein kinase 10 (MK10) .
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-18-8-6-7-11-22(18)27-23-21-17-26-30(2)24(21)29-25(28-23)31-14-12-20(13-15-31)16-19-9-4-3-5-10-19/h3-11,17,20H,12-16H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELUMTFUMFVUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzylpiperidine and methylphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Studies may focus on its binding affinity, selectivity, and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are evaluated to determine its efficacy and safety in treating various diseases. Research may also investigate its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In industrial applications, this compound is studied for its potential use in the development of new materials. Its unique chemical properties may contribute to the creation of advanced polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Structure-Activity Relationship (SAR) Insights
Biological Activity
The compound 6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 897617-89-9) is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Formula
- C : 25
- H : 28
- N : 6
Structural Representation
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 428.53 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily linked to its interaction with various receptors in the central nervous system (CNS). It is suggested to act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Pharmacological Studies
- Antidepressant Activity : Research indicates that the compound exhibits significant antidepressant-like effects in animal models. It influences the serotonergic system, potentially increasing serotonin levels in the synaptic cleft .
- Neuroprotective Effects : Studies have shown that it may protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting a role in treating neurodegenerative diseases .
- Analgesic Properties : The compound has demonstrated analgesic effects in pain models, possibly through modulation of opioid receptors, although further studies are needed to confirm this mechanism .
Case Studies
- In a study involving rodent models, administration of the compound resulted in reduced depressive-like behavior as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated a significant decrease in immobility time compared to control groups .
- Another investigation focused on its neuroprotective properties revealed that pre-treatment with the compound significantly reduced neuronal death in models of oxidative stress .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Compound A | Benzylpiperidine derivative | Antidepressant |
| Compound B | Pyrazolo[3,4-d]pyrimidine | Neuroprotective |
| Compound C | Piperidine derivative | Analgesic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
